Potassium 1,2-naphthoquinone-4-sulphonate
Overview
Description
Potassium 1,2-naphthoquinone-4-sulphonate is a chemical compound with the molecular formula C10H5KO5S. It is a derivative of naphthoquinone and is known for its applications in various scientific fields. This compound is often used as a reagent in chemical synthesis and analytical chemistry due to its unique chemical properties.
Mechanism of Action
Target of Action
Potassium 1,2-naphthoquinone-4-sulphonate primarily targets amines, both aliphatic and aromatic, secondary or primary . These amines are often found in various drugs and biological fluids .
Mode of Action
The compound interacts with its targets by substituting the sulfonic acid group at position C4 . This interaction forms colored products in good yields , making this compound a popular reagent in quantitative analytical determinations .
Biochemical Pathways
It’s known that the compound is involved in the synthesis, characterization, and photophysical examination of fluorescent phenazines .
Pharmacokinetics
It’s known that the compound is soluble in water , which could potentially impact its absorption and distribution in the body.
Result of Action
The result of this compound’s action is the formation of colored products when it reacts with amines . This property is utilized in the colorimetric determination of amino acids, amines, and procaine hydrochloride in pharmaceutical preparations .
Action Environment
It’s known that the compound forms a salmon pink compound when it reacts with dapsone in a ph 698 buffer solution , indicating that pH could be a significant environmental factor.
Preparation Methods
Synthetic Routes and Reaction Conditions
Potassium 1,2-naphthoquinone-4-sulphonate can be synthesized through the sulfonation of 1,2-naphthoquinone. The reaction typically involves the use of sulfuric acid or oleum as the sulfonating agent. The process is carried out under controlled temperature conditions to ensure the selective formation of the sulfonate group at the 4-position of the naphthoquinone ring.
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale sulfonation reactors. The reaction mixture is carefully monitored to maintain the desired temperature and concentration of reactants. After the sulfonation reaction, the product is neutralized with potassium hydroxide to form the potassium salt. The final product is then purified through crystallization or other suitable methods to achieve the desired purity.
Chemical Reactions Analysis
Types of Reactions
Potassium 1,2-naphthoquinone-4-sulphonate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state products.
Reduction: It can be reduced to form naphthohydroquinone derivatives.
Substitution: The sulfonate group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and thiols can react with the sulfonate group under basic conditions.
Major Products Formed
Oxidation: Higher oxidation state naphthoquinone derivatives.
Reduction: Naphthohydroquinone derivatives.
Substitution: Substituted naphthoquinone derivatives with various functional groups.
Scientific Research Applications
Potassium 1,2-naphthoquinone-4-sulphonate has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and analytical chemistry for the detection of amines and amino acids.
Biology: Employed in the study of enzyme-catalyzed reactions and as a probe for redox reactions.
Medicine: Investigated for its potential anticancer properties and as a component in drug formulations.
Industry: Utilized in the production of dyes, pigments, and other chemical intermediates.
Comparison with Similar Compounds
Similar Compounds
Sodium 1,2-naphthoquinone-4-sulphonate: Similar in structure but with sodium as the counterion.
1,4-Naphthoquinone: Lacks the sulfonate group and has different reactivity.
Anthraquinone derivatives: Share the quinone structure but have different substitution patterns.
Uniqueness
Potassium 1,2-naphthoquinone-4-sulphonate is unique due to its specific sulfonate substitution at the 4-position, which imparts distinct chemical properties and reactivity. This makes it particularly useful in analytical applications and as a reagent in organic synthesis.
Properties
IUPAC Name |
potassium;3,4-dioxonaphthalene-1-sulfonate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6O5S.K/c11-8-5-9(16(13,14)15)6-3-1-2-4-7(6)10(8)12;/h1-5H,(H,13,14,15);/q;+1/p-1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GJLHPWURQTWXMF-UHFFFAOYSA-M | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CC(=O)C2=O)S(=O)(=O)[O-].[K+] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H5KO5S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.31 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
5908-27-0 | |
Record name | beta-Naphthoquinone-4-sulfonic acid, potassium salt | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005908270 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Potassium 1,2-naphthoquinone-4-sulphonate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.025.101 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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